Tetracosanyl arachidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanyl arachidate is a chemical compound with the molecular formula C44H88O2 . It is an ester formed from tetracosanol and arachidic acid. This compound is known for its presence in various natural waxes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanyl arachidate can be synthesized through the esterification reaction between tetracosanol and arachidic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Tetracosanyl arachidate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and hydrocarbon.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Arachidic acid and tetracosanol.
Reduction: Tetracosanol and a hydrocarbon.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetracosanyl arachidate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in natural waxes and its potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of tetracosanyl arachidate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients . The molecular targets and pathways involved include interactions with lipid rafts and modulation of membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
- Arachidyl palmitate
- Tetracosanyl stearate
- Eicosyl arachidate
Comparison
Tetracosanyl arachidate is unique due to its specific chain length and the presence of arachidic acid. Compared to similar compounds like arachidyl palmitate and tetracosanyl stearate, it has different melting points and solubility properties, which can influence its applications in various fields . Its longer carbon chain also provides distinct physical and chemical properties that are advantageous in specific industrial and research applications.
Properties
CAS No. |
42232-89-3 |
---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
tetracosyl icosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI Key |
VEBLZAHPGXTRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.